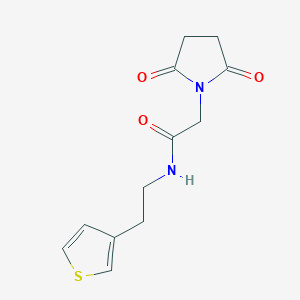

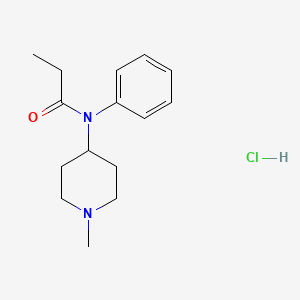

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone" involves multi-step reactions starting with the formation of imidazole or imidazol-thiadiazole derivatives. In one study, the preparation of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound was achieved through an intermediate stage, which was then followed by further functionalization . Another approach described the synthesis of various imidazole derivatives, including those with phenyl and chlorophenyl substituents, through spectroscopic analysis and X-ray crystallography to confirm the structures . Additionally, a versatile method for synthesizing benzo[d]imidazol-2-yl)(phenyl)methanone was reported, which involved the use of aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR, as well as X-ray crystallography. The crystal structure analysis revealed that the compounds exhibit various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the formation of supramolecular networks . These interactions are crucial for the stability and packing of the molecules in the crystal lattice.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structures and the presence of specific functional groups. The fluorine atoms may increase the lipophilicity of the molecules, while the imidazole and thiadiazole rings could contribute to their electronic properties, such as electron affinity and ionization potential. The crystal packing and intermolecular interactions observed in the X-ray crystallography studies suggest solid-state properties that could influence the compound's melting points, solubility, and stability .

Scientific Research Applications

Microwave-Assisted Synthesis

- Regioselective Synthesis : A study by Moreno-Fuquen et al. (2019) demonstrated the regioselective synthesis of related compounds using microwave-assisted Fries rearrangement. This method is significant for the efficient synthesis of heterocyclic compounds (Moreno-Fuquen et al., 2019).

Fluorination of Fluorophores

- Enhancing Photostability : Woydziak et al. (2012) discussed the synthesis of fluorinated compounds to improve the photostability and spectroscopic properties of fluorophores. Such fluorination can be instrumental in developing advanced imaging and diagnostic tools (Woydziak et al., 2012).

Anticonvulsant Agents

- Novel Sodium Channel Blockers : Malik and Khan (2014) synthesized and evaluated compounds for anticonvulsant activities, indicating the potential of such compounds in developing new therapeutic agents (Malik & Khan, 2014).

Antitumor Activity

- Cancer Cell Line Inhibition : Tang and Fu (2018) studied compounds for their potential in inhibiting the proliferation of various cancer cell lines, suggesting their application in cancer treatment (Tang & Fu, 2018).

Polymer Chemistry

- Poly(amide-ether)s Synthesis : Ghaemy et al. (2013) explored the synthesis and characterization of novel polymers with potential applications in material science (Ghaemy et al., 2013).

Crystallography

- Molecular Structure Analysis : Nagaraju et al. (2018) focused on the crystal structure analysis of related compounds, which is crucial for understanding their chemical behavior and potential applications in various fields (Nagaraju et al., 2018).

Electrochemical Properties

- Electrochemical and Electrical Studies : Anand and Muthusamy (2018) investigated the electrochemical, electrical, and optical properties of compounds, highlighting their potential in electronic applications (Anand & Muthusamy, 2018).

Ruthenium(II) Complexes

- Catalysis for C-N Bond Formation : Donthireddy et al. (2020) described the use of ruthenium(II) complexes with N-heterocyclic carbene ligands for catalyzing C-N bond formation, indicating potential applications in organic synthesis and catalysis (Donthireddy et al., 2020).

Quantum Mechanics/Molecular Mechanics Study

- Solid Phase Excited State Properties : Fan et al. (2018) conducted a theoretical study of the excited state properties of related compounds in solid phase, relevant for developing advanced materials with specific optical properties (Fan et al., 2018).

properties

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2OS/c19-15-6-4-12(5-7-15)11-26-17-23-8-9-24(17)16(25)13-2-1-3-14(10-13)18(20,21)22/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNRRRDGKWHYOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2553876.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553879.png)

![tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)

![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)

![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B2553895.png)

![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)